REACTION_CXSMILES
|
C(=O)([O-])[O-:2].[Na+:5].[Na+].C(=O)=[O:8].[C:10](=[O:13])([O-:12])[O-:11].[OH-].[Na+]>>[OH2:2].[C:10](=[O:11])([O-:13])[O-:12].[Na+:5].[Na+:5].[OH-:8].[Na+:5] |f:0.1.2,5.6,7.8.9.10,11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for crystallizing sodium carbonate (
|
Type
|
ADDITION
|
Details
|
containing organic materials
|
Type
|
CUSTOM
|
Details
|
at furnishing a process which
|
Type
|
CUSTOM
|
Details
|
is crystallized onto seed crystals
|
Type
|
CUSTOM
|
Details
|
obtained under good crystallization conditions
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
sodium carbonate monohydrate
|
Type
|
product
|
Smiles
|
O.C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
sodium hydroxide
|
Type
|
product
|
Smiles
|
[OH-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |